

"2-(3-Aminophenoxy)propanoic acid hydrochloride" functionalization protocols

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Compound of Interest

Compound Name: 2-(3-Aminophenoxy)propanoic acid hydrochloride

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An In-Depth Guide to the Functionalization of **2-(3-Aminophenoxy)propanoic acid hydrochloride**

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the chemical functionalization of **2-(3-Aminophenoxy)propanoic acid hydrochloride**. This versatile bifunctional molecule serves as a valuable scaffold in organic synthesis, offering three distinct points for chemical modification: the aromatic amine, the carboxylic acid, and the phenoxy-linked aromatic ring. Understanding the reactivity of each functional group is paramount to leveraging this molecule's full potential in the synthesis of novel chemical entities.

The protocols outlined herein are designed to be robust and informative, emphasizing the rationale behind procedural steps and reagent selection. This guide moves beyond simple instructions to provide a deeper understanding of the underlying chemical principles,

empowering scientists to adapt and troubleshoot these methods for their specific research applications.

Physicochemical Properties and Handling

2-(3-Aminophenoxy)propanoic acid is a propanoic acid derivative with an aminophenoxy substituent.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media, though the amine group requires neutralization for most nucleophilic reactions.

Property	Value
Molecular Formula	C ₉ H ₁₂ ClNO ₃
Molecular Weight	217.65 g/mol
Appearance	Off-white to light brown crystalline powder
SMILES	<chem>CC(C(=O)O)OC1=CC=CC(=C1)N.Cl</chem>
Solubility	Soluble in water, methanol; sparingly soluble in ethanol.

Handling and Safety:

- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Handle in a well-ventilated area or a chemical fume hood.
- Avoid inhalation of dust and contact with skin and eyes.
- The hydrochloride salt is acidic; care should be taken when preparing solutions.

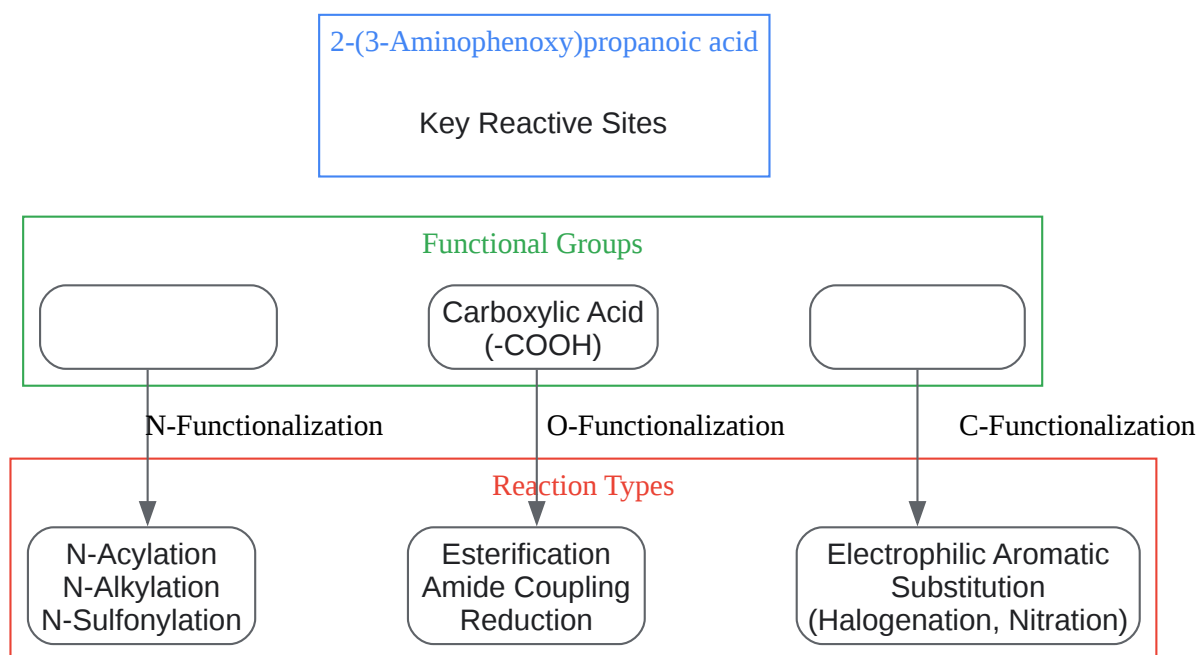
Spectroscopic Characterization:

- Infrared (IR) Spectroscopy: Expected characteristic peaks include a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a C=O stretch (~1710 cm⁻¹), N-H bending vibrations, and C-O ether stretches.[2]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: The ^1H NMR spectrum will show distinct signals for the aromatic protons, the methine proton adjacent to the carboxylic acid, the methyl group doublet, and exchangeable protons for the amine and carboxylic acid. The ^{13}C NMR will show characteristic signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons.[2]

Core Functionalization Strategies

The true synthetic utility of **2-(3-Aminophenoxy)propanoic acid hydrochloride** lies in its capacity for selective modification at its three primary reactive sites.



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Caption: Key reactive sites and corresponding functionalization pathways.

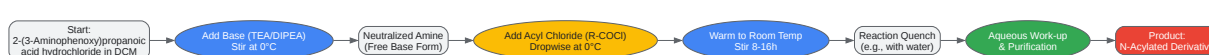
Amine Group Functionalization (N-Functionalization)

The primary aromatic amine is a potent nucleophile, making it an ideal site for forming amide, sulfonamide, and alkylamine derivatives. Critically, the amine hydrochloride must first be neutralized with a suitable base to unmask its nucleophilicity.

The formation of an amide bond is one of the most frequent reactions in medicinal chemistry, valued for the stability and hydrogen-bonding capabilities of the resulting linkage.[3][4] This protocol details a standard acylation using an acyl chloride.

Causality and Rationale:

- **Base Selection:** A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used. Its primary role is to neutralize the starting material's hydrochloride salt, liberating the free amine. It also serves to quench the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[5]
- **Solvent:** An aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is chosen to prevent reaction with the acyl chloride.
- **Temperature:** The reaction is initiated at 0 °C to control the initial exothermic reaction between the amine and the highly reactive acyl chloride, minimizing side product formation.



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Caption: Workflow for the N-Acylation of 2-(3-Aminophenoxy)propanoic acid.

Step-by-Step Methodology:

- Suspend **2-(3-aminophenoxy)propanoic acid hydrochloride** (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M).
- Cool the suspension to 0 °C in an ice bath.

- Add triethylamine (TEA, 2.2 eq) dropwise to the stirring suspension. Allow the mixture to stir for 15-20 minutes to ensure complete neutralization.
- In a separate flask, prepare a solution of the desired acyl chloride (1.1 eq) in anhydrous DCM.
- Add the acyl chloride solution dropwise to the reaction mixture at 0 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 8-16 hours.
- Monitor reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
- Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product via column chromatography or recrystallization.

Carboxylic Acid Functionalization

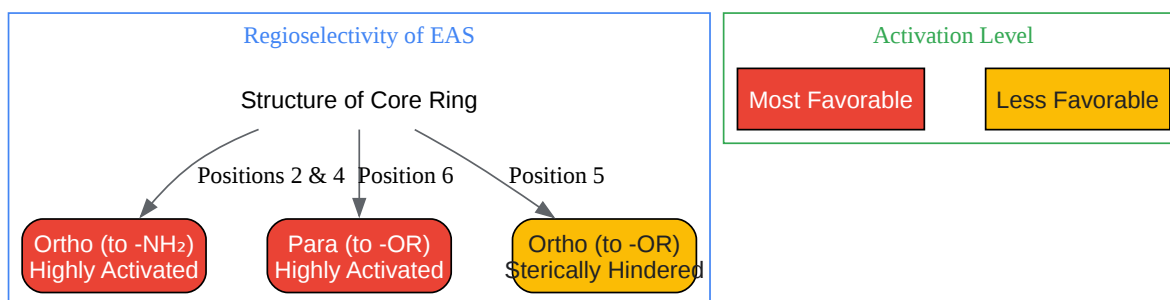
The carboxylic acid moiety is a versatile handle for introducing diversity through esterification or amide coupling, enabling the exploration of structure-activity relationships related to this position.

This classic method involves reacting the carboxylic acid with an excess of alcohol under acidic catalysis to form an ester.^[6]

Causality and Rationale:

- **Catalyst:** A strong acid, typically sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of the carboxylic acid.^[7] This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.
- **Reaction Conditions:** The reaction is reversible. To drive the equilibrium towards the ester product, an excess of the alcohol reactant is used, and/or the water byproduct is removed as

it forms, often with a Dean-Stark apparatus.[6][7]



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